1-[5-(Trifluoromethyl)furan-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C7H5F3O2 It features a furan ring substituted with a trifluoromethyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene . This reaction proceeds under mild conditions and provides a convenient precursor for further functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted furans depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(furan-2-yl)ethan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(bromoacetyl)benzofuran: Contains a bromoacetyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C7H5F3O2 |
---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H5F3O2/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
UWHUKIXZNHOTBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.